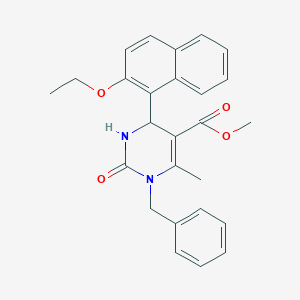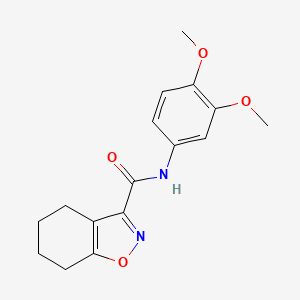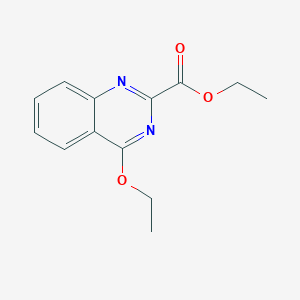![molecular formula C13H15NO2 B7544100 [5-[(Benzylamino)methyl]furan-2-yl]methanol](/img/structure/B7544100.png)
[5-[(Benzylamino)methyl]furan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-[(Benzylamino)methyl]furan-2-yl]methanol, also known as BAMF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BAMF belongs to the class of furan derivatives, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of [5-[(Benzylamino)methyl]furan-2-yl]methanol is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, [5-[(Benzylamino)methyl]furan-2-yl]methanol has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. [5-[(Benzylamino)methyl]furan-2-yl]methanol has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
[5-[(Benzylamino)methyl]furan-2-yl]methanol has been shown to have various biochemical and physiological effects. In cancer cells, [5-[(Benzylamino)methyl]furan-2-yl]methanol has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. [5-[(Benzylamino)methyl]furan-2-yl]methanol has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, [5-[(Benzylamino)methyl]furan-2-yl]methanol has been shown to scavenge free radicals and protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [5-[(Benzylamino)methyl]furan-2-yl]methanol in lab experiments is that it is relatively easy to synthesize and purify. In addition, [5-[(Benzylamino)methyl]furan-2-yl]methanol has been shown to have low toxicity in animal models, which makes it a promising candidate for further study. However, one limitation of using [5-[(Benzylamino)methyl]furan-2-yl]methanol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for the study of [5-[(Benzylamino)methyl]furan-2-yl]methanol. One direction is to further investigate its potential as an anti-cancer agent, particularly in combination with other drugs. Another direction is to study its potential as an anti-inflammatory and antioxidant agent in various disease models. In addition, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development.
Métodos De Síntesis
[5-[(Benzylamino)methyl]furan-2-yl]methanol can be synthesized by the reaction of 2-furaldehyde with benzylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields [5-[(Benzylamino)methyl]furan-2-yl]methanol as a white solid with a melting point of 110-112°C.
Aplicaciones Científicas De Investigación
[5-[(Benzylamino)methyl]furan-2-yl]methanol has been studied for its potential therapeutic properties in various scientific fields. In cancer research, [5-[(Benzylamino)methyl]furan-2-yl]methanol has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. [5-[(Benzylamino)methyl]furan-2-yl]methanol has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. In addition, [5-[(Benzylamino)methyl]furan-2-yl]methanol has been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and protect cells from oxidative stress.
Propiedades
IUPAC Name |
[5-[(benzylamino)methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-10-13-7-6-12(16-13)9-14-8-11-4-2-1-3-5-11/h1-7,14-15H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQLSMYRAWYNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-((Benzylamino)methyl)furan-2-yl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-3-[1-(propylsulfonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7544026.png)

![N~4~-(sec-butyl)-N~1~-(4-{[(cyclopentylamino)carbonyl]amino}phenyl)piperidine-1,4-dicarboxamide](/img/structure/B7544039.png)
![1-[(5-Phenyl-1,2,4-oxadiazol-3-yl)methyl]-4-(3-phenylpropanoyl)-1,4-diazepane](/img/structure/B7544048.png)
![2-[6-(1-Azepanyl)-3-pyridyl]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B7544052.png)
![4-methyl-N-[3-(3-pyrrolidin-1-ylsulfonylanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B7544053.png)
![N-(2-furylmethyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B7544055.png)


![2-[3-(Piperidin-1-ylcarbonyl)phenyl]-1,3-benzoxazole](/img/structure/B7544078.png)
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7544086.png)

